molecular formula C21H24N2O2 B606513 CBL-0137 free base CAS No. 1197996-80-7

CBL-0137 free base

Cat. No. B606513
M. Wt: 336.435
InChI Key: JKCSODVERGVDLT-UHFFFAOYSA-N
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Patent
US09108916B2

Procedure details

Acetone (5 mL, 68.10 mmol) was added to a solution of compound 53 (1.25 g, 4.25 mmol) in CH2Cl2 (50 mL). Then STAB (3.0 g, 14.15 mmol) was added. The mixture obtained was stirred at room temperature for 4.5 h (TLC monitoring, eluent: CHCl3-MeOH, 9:1) and then poured into an aqueous solution of NaHCO3. The organic layer was separated. The aqueous layer was extracted with CH2Cl2. The product was dried over Na2SO4 and evaporated. The residue was purified on a column, eluent: CHCl3-MeOH 99:1→90:10. Example 7 (1.04 g, 73%) was isolated as a rapidly crystallizing oil. For the preparation of its hydrochloride, the base was dissolved in CH2Cl2. Then, a solution of HCl in dioxane was added. The mixture was evaporated to dryness. The product was washed with ether.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
compound 53
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=O.[NH2:5][CH2:6][CH2:7][N:8]1[C:20]2[CH:19]=[CH:18][C:17]([C:21](=[O:23])[CH3:22])=[CH:16][C:15]=2[C:14]2[C:9]1=[CH:10][CH:11]=[C:12]([C:24](=[O:26])[CH3:25])[CH:13]=2.C([O-])(O)=O.[Na+].Cl>C(Cl)Cl.O1CCOCC1.C(Cl)(Cl)Cl.CO>[CH:2]([NH:5][CH2:6][CH2:7][N:8]1[C:20]2[CH:19]=[CH:18][C:17]([C:21](=[O:23])[CH3:22])=[CH:16][C:15]=2[C:14]2[C:9]1=[CH:10][CH:11]=[C:12]([C:24](=[O:26])[CH3:25])[CH:13]=2)([CH3:4])[CH3:1] |f:2.3,7.8|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)C
Name
compound 53
Quantity
1.25 g
Type
reactant
Smiles
NCCN1C2=CC=C(C=C2C=2C=C(C=CC12)C(C)=O)C(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then STAB (3.0 g, 14.15 mmol) was added
CUSTOM
Type
CUSTOM
Details
The mixture obtained
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified on a column, eluent
CUSTOM
Type
CUSTOM
Details
a rapidly crystallizing oil
CUSTOM
Type
CUSTOM
Details
For the preparation of its hydrochloride
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
WASH
Type
WASH
Details
The product was washed with ether

Outcomes

Product
Name
Type
Smiles
C(C)(C)NCCN1C2=CC=C(C=C2C=2C=C(C=CC12)C(C)=O)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.